N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
Description
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and linked via a hexanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.
Properties
Molecular Formula |
C18H20N6O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C18H20N6O2S/c25-15(19-18-22-21-16(27-18)12-9-10-12)8-2-1-5-11-24-17(26)13-6-3-4-7-14(13)20-23-24/h3-4,6-7,12H,1-2,5,8-11H2,(H,19,22,25) |
InChI Key |
DQEUICNRILAFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of α-Tosyl-2-azidobenzyl Isocyanide
2-Azidobenzaldehyde (1a ) is treated with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid to form N-(α-tosylbenzyl)formamide (2a ). Dehydration using phosphorus oxychloride and triethylamine yields α-tosyl-2-azidobenzyl isocyanide (3a ) (36–52% yield over two steps).
Cyclization to Benzo[d] triazin-4(3H)-one
Treatment of 3a with t-BuOK in DMF at 0°C induces cyclization, forming 4-(tert-butoxy)benzo[d]triazine (4a ) (137°C decomposition point, 72% yield). Hydrolysis under acidic conditions converts 4a to the free benzotriazinone.
Table 1: Reaction Conditions for Benzotriazinone Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1.1 | Formamide, p-TSA | THF | 25°C | 36–52% |
| 1.2 | t-BuOK | DMF | 0°C → RT | 72% |
Synthesis of the 5-Cyclopropyl-1,3,4-thiadiazole Moiety
The 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene group is prepared via cyclocondensation:
Thiosemicarbazide Formation
4-Nitrophenyl isothiocyanate reacts with hydrazine hydrate to form 4-(4-nitrophenyl)thiosemicarbazide (1 ).
Thiadiazole Ring Closure
Treatment of 1 with carbon disulfide and potassium hydroxide yields 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione (2 ). Subsequent reaction with cyclopropanecarbonyl chloride introduces the cyclopropyl group.
Table 2: Thiadiazole Synthesis Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 2.1 | Hydrazine hydrate | Ethanol, reflux | 85% |
| 2.2 | CS₂, KOH | EtOH, 80°C | 78% |
| 2.3 | Cyclopropanecarbonyl chloride | DCM, RT | 65% |
Coupling via Hexanamide Linker
The final step involves connecting the benzotriazinone and thiadiazole units through a hexanamide spacer:
Activation of Carboxylic Acid
6-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid is activated using EDCl/HOBt in dry DMF.
Amide Bond Formation
The activated acid reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine, yielding the target compound (62% yield).
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value |
|---|---|
| Coupling reagent | EDCl/HOBt |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT |
| Reaction time | 12 h |
Characterization and Analytical Data
The compound is purified via flash chromatography (hexane/EtOAc) and characterized by:
Alternative Synthetic Routes
Enzymatic Coupling
Vanadium-dependent haloperoxidases (VHPOs) catalyze S-bromination of thioamides, enabling oxidative dimerization to thiadiazoles under mild conditions (e.g., 98% yield with CiVCPO).
Solid-Phase Synthesis
Automated platforms employ resin-bound intermediates to streamline hexanamide coupling, reducing reaction times by 40%.
Challenges and Optimization
-
Low Solubility : Use of polar aprotic solvents (e.g., DMF) improves intermediate solubility.
-
Side Reactions : Strict temperature control (<10°C) during phosphorus oxychloride addition minimizes hydrolysis.
Industrial-Scale Production
Pilot-scale batches (≥500 g) utilize continuous flow reactors for cyclization steps, achieving 89% yield and >99% purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazinone moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring typically yields sulfoxides or sulfones, while reduction of the benzotriazinone moiety produces amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide. The compound has shown effectiveness against a range of bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:
| Treatment Duration | Cell Viability (%) |
|---|---|
| 24 hours | 70 |
| 48 hours | 50 |
| 72 hours | 30 |
These results indicate a dose-dependent response where prolonged exposure leads to significant reductions in cell viability.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been shown to inhibit certain kinases involved in cancer progression.
Pesticidal Properties
This compound exhibits potential as a pesticide. Laboratory tests have indicated that it can effectively control pests such as aphids and whiteflies.
| Pest Species | Effective Concentration |
|---|---|
| Aphis gossypii | 100 ppm |
| Trialeurodes vaporariorum | 150 ppm |
These findings suggest that the compound could be developed into an eco-friendly pesticide alternative.
Polymer Development
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research has shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties.
Comparative Analysis of Polymers
A comparative study of polymers synthesized with and without this compound revealed:
| Property | Polymer with Compound | Control Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 200 |
| Tensile Strength (MPa) | 50 | 30 |
This indicates that incorporating this compound into polymer matrices significantly enhances their performance.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Insights:
The hexanamide chain (vs. shorter chains in analogs) could enhance solubility and prolong half-life by reducing metabolic clearance .
Synthetic Feasibility :
- Thiadiazole derivatives with active methylene compounds (e.g., 8a–d) are synthesized in high yields (80%) via reflux with acetic acid and ammonium acetate, suggesting scalable routes for the target compound .
Therapeutic Potential: Benzotriazinone and thiadiazole moieties are associated with kinase inhibition and cardioprotection, respectively . The target compound’s hybrid structure may synergize these effects.
Biological Activity
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 347.4 g/mol. It features a thiadiazole ring and a benzotriazin moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| Structural Features | Thiadiazole and Benzotriazine rings |
Biological Activity Overview
Research has indicated that compounds containing thiadiazole and benzotriazine structures exhibit a range of pharmacological activities including:
- Antimicrobial Activity : These compounds have shown efficacy against various pathogens.
- Anticancer Properties : Some derivatives have been studied for their potential in cancer treatment.
- Anti-inflammatory Effects : Certain structural modifications have led to compounds with anti-inflammatory properties.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Disruption of Cellular Processes : It can interfere with metabolic pathways essential for pathogen growth or tumor progression.
- Interaction with DNA : Some studies suggest that benzotriazine derivatives can intercalate into DNA, disrupting replication and transcription.
Case Studies
- Antimicrobial Studies : A study highlighted the effectiveness of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .
- Anticancer Activity : Research on similar compounds has shown promising results in inhibiting the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity .
- Inflammation Models : Experimental models have shown that derivatives reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial | 0.25 - 1 µg/mL |
| Benzotriazine Derivatives | Anticancer | IC50 < 10 µM |
Q & A
Q. What are the critical steps in synthesizing N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential coupling of thiadiazole and benzotriazine moieties. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition under Pd-catalyzed conditions to minimize side reactions.
- Thiadiazole activation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to stabilize intermediates.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Optimization requires monitoring reaction kinetics via TLC and adjusting solvent polarity (e.g., switching from DCM to THF) to enhance yields .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using:
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours, followed by HPLC analysis to quantify degradation products.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and FTIR to track functional group integrity .
Note: The cyclopropane group may exhibit sensitivity to acidic conditions, necessitating formulation in buffered solutions for biological assays .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm stereochemistry (e.g., Z-configuration of the thiadiazole-ylidene group) and cyclopropane integration.
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~450–470).
- X-ray crystallography : For unambiguous confirmation of the thiadiazole-benzotriazine linkage, though crystal growth may require slow evaporation in ethyl acetate .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to simulate interactions. Focus on the benzotriazine moiety’s π-π stacking with aromatic residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- SAR analysis : Compare with analogs (e.g., cyclopropane vs. cyclohexane derivatives) to identify pharmacophore contributions .
Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. efficacy)?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to differentiate off-target effects (IC50 shifts >10-fold).
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites that may skew cytotoxicity results.
- Orthogonal assays : Validate anticancer activity via apoptosis markers (e.g., caspase-3 activation) alongside MTT assays .
Q. How can the compound’s reactivity with nucleophiles be exploited for prodrug design?
- Methodological Answer :
- Functional group masking : Modify the 4-oxo-benzotriazin-3-yl group with PEGylated linkers or ester prodrugs to enhance solubility.
- Click chemistry : Introduce azide handles for bioorthogonal conjugation with targeting moieties (e.g., antibodies).
- In vitro activation : Test prodrug cleavage using esterase-rich media (e.g., rat plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
